(2-Chloro-phenoxy)-acetone
Description
(2-Chloro-phenoxy)-acetone (CAS: Not explicitly provided in evidence) is a substituted acetophenone derivative characterized by a phenoxy group with a chlorine substituent at the ortho-position (2-position) and an acetone moiety. Its structural formula is C₆H₄Cl-O-CH₂-CO-CH₃, combining a chlorinated aromatic ring with a ketone functional group.
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-(2-chlorophenoxy)propan-2-one |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3 |
InChI Key |
SSXMWSSFAMRRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=CC=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position Variations
The position of the chlorine atom on the phenoxy ring significantly alters chemical behavior. Key comparisons include:
Structural Insights :
Functional Group Variations
Acetamide vs. Acetone Derivatives
- 2-(2-Chlorophenoxy)acetamide: Replaces the ketone with an amide group, increasing hydrogen-bonding capacity and bioavailability. Used in antiviral drug development .
- This compound: The ketone group enhances electrophilicity, making it reactive in nucleophilic additions (e.g., Grignard reactions) .
Dichloro Derivatives
- 2-(2,6-Dichlorophenoxy)acetic acid: A herbicidal agent with dual chlorine substituents, demonstrating higher herbicidal activity but lower thermal stability compared to mono-chloro analogues .
Pharmacological Potential
- Antimicrobial Activity: Chlorophenoxy derivatives exhibit structure-dependent efficacy. Ortho-chloro analogues show moderate activity against Gram-positive bacteria, while para-substituted variants are more effective against fungi .
- Anti-inflammatory Properties: Ketone-containing derivatives like this compound inhibit cyclooxygenase (COX) enzymes, comparable to ibuprofen derivatives .
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